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molecular formula C6H13NO B1361595 N,N-Dimethylisobutyramide CAS No. 21678-37-5

N,N-Dimethylisobutyramide

Cat. No. B1361595
M. Wt: 115.17 g/mol
InChI Key: GXMIHVHJTLPVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723391B2

Procedure details

Trifluoroacetic anhydride (25 g, 0.09 mol) was added portionwise over a period of 10 minutes at −10° C., to a solution of N,N-dimethyl-isobutyramide (9.16 g) in DCM (100 mL). The resulting mixture was stirred at −10° C. for 10 minutes and then a viscous solution of 4-methylstyrene (8.2 g) and collidine (11.9 mL) in DCM (15 mL) was added portionwise at −10° C. The resulting mixture was heated at reflux for 22 hours then cooled and concentrated under reduced pressure. The oil residue was washed with ethyl ether and the organic phase was decanted away. DCM (75 mL) and water (75 mL) were added to the oil and the mixture was heated at 100° C. for 6 hours. The mixture was cooled to room temperature, separated, and the aqueous layer was extracted with DCM. The combined organic extracts were dried over Na2SO4, filtered, and evaporated under reduced pressure to give 35 g of crude oil, which was purified by flash chromatography (5% to 50% of EtOAc in hexane) to give 6.45 g (50% yield) of 2,2-dimethyl-3-p-tolyl-cyclobutanone as a yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
9.16 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
11.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(OC(=O)C(F)(F)F)=O.CN(C)[C:16](=[O:20])[CH:17]([CH3:19])[CH3:18].[CH3:22][C:23]1[CH:30]=[CH:29][C:26]([CH:27]=[CH2:28])=[CH:25][CH:24]=1.N1C(C)=CC(C)=CC=1C>C(Cl)Cl>[CH3:18][C:17]1([CH3:19])[CH:27]([C:26]2[CH:29]=[CH:30][C:23]([CH3:22])=[CH:24][CH:25]=2)[CH2:28][C:16]1=[O:20]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
9.16 g
Type
reactant
Smiles
CN(C(C(C)C)=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.2 g
Type
reactant
Smiles
CC1=CC=C(C=C)C=C1
Name
Quantity
11.9 mL
Type
reactant
Smiles
N1=C(C=C(C=C1C)C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at −10° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 22 hours
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The oil residue was washed with ethyl ether
CUSTOM
Type
CUSTOM
Details
the organic phase was decanted away
ADDITION
Type
ADDITION
Details
DCM (75 mL) and water (75 mL) were added to the oil
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 100° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 35 g of crude oil, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (5% to 50% of EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1(C(CC1C1=CC=C(C=C1)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.45 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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